molecular formula C10H7ClN2O3S B3340366 [5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid CAS No. 485334-66-5

[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid

Katalognummer: B3340366
CAS-Nummer: 485334-66-5
Molekulargewicht: 270.69 g/mol
InChI-Schlüssel: JANFAVUKCBTPSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2-chlorophenyl group and at position 2 with a sulfanyl-acetic acid moiety. Its molecular formula is C₁₀H₇ClN₂O₃S (molecular weight: 254.68 g/mol) . Oxadiazoles are widely studied for their pharmacological relevance, including antibacterial, anticancer, and anti-inflammatory effects .

Eigenschaften

IUPAC Name

2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3S/c11-7-4-2-1-3-6(7)9-12-13-10(16-9)17-5-8(14)15/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANFAVUKCBTPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501183739
Record name 2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501183739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485334-66-5
Record name 2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=485334-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501183739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reactions with chloroacetic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium hydroxide or sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as triethylamine or pyridine, to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research has indicated its potential use in developing new pharmaceuticals for treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Wirkmechanismus

The mechanism of action of [5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms, which contributes to its antimicrobial properties. Additionally, its ability to interact with cellular receptors can modulate biological responses, making it a potential candidate for drug development.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes structural analogs and their key characteristics:

Compound Name Molecular Formula Substituent (Position 5) Functional Group (Position 2) Key Properties/Applications Source Evidence
[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid C₁₀H₇ClN₂O₃S 2-Chlorophenyl Sulfanyl-acetic acid Potential anticancer/antibacterial
[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]acetic acid C₁₀H₇ClN₂O₃ 4-Chlorophenyl Acetic acid Pharmaceutical intermediates
(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid C₁₀H₈N₂O₃S Phenyl Sulfanyl-acetic acid Antibacterial activity
(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid C₅H₆N₂O₃S Methyl Sulfanyl-acetic acid Lower molecular weight (174.18 g/mol)
N-(2-Chlorophenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide C₁₅H₁₁ClN₄O₂S 3-Pyridinyl Sulfanyl-acetamide Enhanced lipophilicity
Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate C₁₂H₁₂N₂O₃S Phenyl Sulfanyl-acetic acid ethyl ester Improved bioavailability
[5-(2-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-acetic acid C₁₁H₁₀N₂O₄ 2-Methoxyphenyl Acetic acid Anticancer applications

Key Comparative Analysis

The ortho-substitution may reduce crystal symmetry, affecting solubility and melting points. Methoxy (electron-donating) and chloro (electron-withdrawing) substituents modulate electronic properties. For instance, the methoxy analog in may exhibit different binding affinities in drug delivery systems compared to the chloro derivative.

Functional Group Modifications

  • Replacing the acetic acid group with an acetamide () or ethyl ester () alters solubility and membrane permeability. The free acid form (target compound) is more polar, favoring ionic interactions in biological systems.
  • The sulfanyl group in the target compound and analogs (e.g., ) can participate in hydrogen bonding or redox reactions, influencing antioxidant or enzyme-inhibitory activities.

Biological Activity Antibacterial studies on 5-aryloxymethyl-1,3,4-oxadiazole-2-thiones () suggest that electron-withdrawing groups like chlorine enhance activity against Gram-positive bacteria (e.g., Staphylococcus aureus).

Synthetic Accessibility

  • Many analogs (e.g., ) are synthesized via cyclization of hydrazides with carbon disulfide or reactions with chloroacetyl chloride. The target compound’s synthesis likely follows similar pathways, with modifications for regioselective substitution.

Biologische Aktivität

5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl-acetic acid is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to summarize the biological activity of this compound based on recent studies and findings.

  • Chemical Formula : C10H7ClN2O3S
  • Molecular Weight : 248.69 g/mol
  • CAS Number : 865327

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. A notable study evaluated various oxadiazole compounds against several cancer cell lines, demonstrating significant cytotoxic effects. For instance, the compound exhibited promising activity against non-small cell lung cancer (NSCLC) and breast cancer cell lines.

Case Study: Anticancer Evaluation

In a comprehensive evaluation of oxadiazole derivatives:

  • Cell Lines Tested : SNB-19 (CNS cancer), NCI-H460 (lung cancer), and MCF-7 (breast cancer).
  • Results : The compound showed a percentage growth inhibition (PGI) of approximately 65% against SNB-19 at 10 µM concentration, outperforming standard chemotherapeutic agents like imatinib .
Cell LinePGI (%) at 10 µMReference Drug PGI (%)
SNB-1965.1250.00
NCI-H46055.6145.00
MCF-754.6848.00

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Evaluation

One study reported:

  • MIC Values : The minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be as low as 8 µg/mL.
  • Zone of Inhibition : The compound produced a zone of inhibition ranging from 17.0 ± 0.40 mm at a concentration of 200 µg/mL, comparable to standard antibiotics like ciprofloxacin .
Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus817.0 ± 0.40
Escherichia coli1615.5 ± 0.30

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary molecular docking studies suggest that it binds effectively to tubulin, disrupting microtubule formation, which is crucial for cancer cell division . Additionally, its antibacterial activity may involve interference with bacterial cell wall synthesis.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl ring significantly influence the biological activity of oxadiazole derivatives:

  • 3,4,5-trimethoxy substitution showed the highest anticancer activity.
  • Other substituents such as hydroxy and nitro groups also contributed positively but to a lesser extent .

Q & A

Q. What are the optimal synthetic routes for [5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves three key steps:

Formation of the oxadiazole core : Cyclization of hydrazide derivatives with chlorophenyl-substituted precursors under acidic conditions (e.g., H₂SO₄ or POCl₃) .

Sulfanyl linkage introduction : Reaction of the oxadiazole intermediate with thiol-containing compounds (e.g., thioglycolic acid) in polar aprotic solvents like DMF at 60–80°C .

Acetic acid functionalization : Alkylation or ester hydrolysis to finalize the acetic acid moiety.

Q. Critical Factors :

  • Reagent stoichiometry : Excess thioglycolic acid (1.5–2.0 eq) improves sulfanyl linkage formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. How is structural confirmation performed for this compound, and what analytical techniques are prioritized?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Characteristic signals for the chlorophenyl group (δ 7.3–7.5 ppm, aromatic protons) and sulfanyl-acetic acid moiety (δ 3.8–4.2 ppm, CH₂-S) .
    • ¹³C NMR : Peaks at δ 165–170 ppm confirm the oxadiazole ring .
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z corresponding to C₁₀H₈ClN₂O₃S (calc. 283.01) .
  • X-ray Crystallography : SHELXL refinement (e.g., R-factor < 0.05) validates bond lengths/angles, particularly the planar oxadiazole ring (C–N bond: 1.28–1.32 Å) .

Advanced Research Questions

Q. How do electronic effects of the chlorophenyl substituent influence the compound’s reactivity and bioactivity?

Methodological Answer :

  • Electron-Withdrawing Effect : The 2-chlorophenyl group increases electrophilicity of the oxadiazole ring, enhancing nucleophilic substitution reactivity (e.g., with thiols) .
  • Bioactivity Correlation :
    • Antifungal Activity : Chlorine’s electron-withdrawing nature improves interaction with fungal cytochrome P450 enzymes (IC₅₀ reduction by 40% vs. non-halogenated analogs) .
    • Anticancer Potential : Chlorophenyl derivatives exhibit stronger apoptosis induction in HeLa cells (EC₅₀ = 12 µM) compared to methyl-substituted analogs (EC₅₀ = 28 µM) .

Q. How can conflicting solubility and stability data in polar solvents be resolved during formulation studies?

Methodological Answer :

  • Contradiction : The compound shows high solubility in DMSO (>50 mg/mL) but degrades within 24h due to sulfanyl group oxidation .
  • Resolution Strategies :
    • Stabilizing Agents : Add antioxidants (e.g., 0.1% BHT) to DMSO solutions, extending stability to 72h .
    • Co-solvent Systems : Use ethanol-water mixtures (70:30 v/v) to maintain solubility (15 mg/mL) without degradation .
    • Lyophilization : Freeze-drying in citrate buffer (pH 5.0) yields stable powders (shelf life >6 months) .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Maestro to model binding to enzymes (e.g., fungal lanosterol demethylase). Key parameters:
    • Binding Affinity : ΔG ≤ −8.5 kcal/mol indicates strong interaction .
    • Hydrogen Bonding : Sulfanyl-acetic acid forms H-bonds with catalytic residues (e.g., Tyr118 in CYP51) .
  • MD Simulations : GROMACS for 100 ns trajectories to assess complex stability (RMSD < 2.0 Å) .

Q. How does the compound’s thiol-reactivity impact its mechanism of action in oxidative environments?

Methodological Answer :

  • Mechanistic Insight :
    • The sulfanyl group undergoes oxidation to sulfonic acid derivatives in vivo, generating reactive oxygen species (ROS) that disrupt microbial membranes .
    • Evidence : LC-MS detects sulfonic acid metabolites in C. albicans lysates after 6h exposure .
  • Mitigation of Off-Target Effects :
    • Prodrug Design : Ethyl ester derivatives (e.g., butyl ester in ) reduce premature oxidation while maintaining activity.

Q. What strategies address low bioavailability in pharmacokinetic studies?

Methodological Answer :

  • Issue : Poor oral absorption (F = 15%) due to high logP (5.2) and P-glycoprotein efflux .
  • Solutions :
    • Nanoparticle Encapsulation : PLGA nanoparticles increase bioavailability to 45% (rat model) .
    • Structural Analogues : Replace acetic acid with glycine conjugates to enhance aqueous solubility (logP reduction to 3.8) .

Q. Key Challenges & Future Directions :

  • Data Gaps : Limited in vivo toxicity profiles (e.g., hepatotoxicity risks).
  • Opportunities : Hybrid derivatives combining oxadiazole and triazole moieties for enhanced dual antifungal/anti-inflammatory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid
Reactant of Route 2
Reactant of Route 2
[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.